4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate
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Overview
Description
4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is a chemical compound with the molecular formula C9H13NO5S. It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the phenyl ring, along with a sulfate ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate typically involves the reaction of 4-(2-Aminoethyl)-2-methoxyphenol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester. The general reaction scheme is as follows:
Starting Material: 4-(2-Aminoethyl)-2-methoxyphenol
Reagent: Sulfuric acid (H2SO4)
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes:
Mixing: The starting material and sulfuric acid are mixed in a reactor.
Reaction: The mixture is maintained at a low temperature to control the exothermic reaction.
Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to enzymes and receptors, modulating their activity. The sulfate ester group enhances its solubility and facilitates its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxyphenol: Lacks the aminoethyl group, affecting its biological activity.
4-(2-Hydroxyethyl)-2-methoxyphenyl hydrogen sulfate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(2-aminoethyl)-2-methoxyphenyl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHQEJEAKXCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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